

# An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 4-amino-3-phenylbutanoate*

Cat. No.: *B3057762*

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## Abstract

**Methyl 4-amino-3-phenylbutanoate** is the methyl ester of 4-amino-3-phenylbutanoic acid, a compound commonly known as phenibut. Phenibut is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is recognized for its anxiolytic and nootropic properties. The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more readily. As the methyl ester, **methyl 4-amino-3-phenylbutanoate** is expected to serve as a prodrug to phenibut, potentially offering altered pharmacokinetic properties such as increased lipophilicity and modified absorption and distribution profiles. This technical guide provides a comprehensive overview of the available physicochemical properties, pharmacological actions, and relevant experimental protocols for **methyl 4-amino-3-phenylbutanoate** and its parent compound, phenibut.

## Physicochemical Properties

Quantitative data for **methyl 4-amino-3-phenylbutanoate** is limited. The following tables summarize the available data for the hydrochloride salt of the methyl ester and the parent compound, 4-amino-3-phenylbutanoic acid (phenibut), for comparison. The esterification of the carboxyl group is expected to increase lipophilicity and may alter properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of **Methyl 4-amino-3-phenylbutanoate** Hydrochloride

Property	Value	Source
CAS Number	1001427-55-9	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	229.70 g/mol	[1]
Topological Polar Surface Area	52.3 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	5	[1]

Table 2: Physicochemical Properties of 4-amino-3-phenylbutanoic Acid (Phenibut)

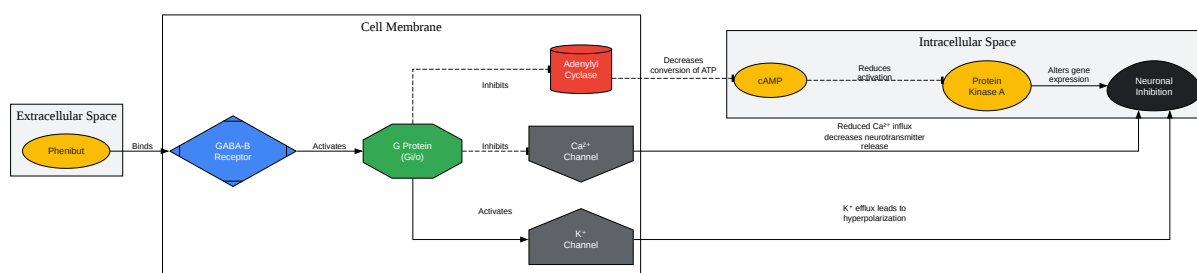
Property	Value	Source
CAS Number	1078-21-3	[3]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	[3]
Molecular Weight	179.22 g/mol	[3]
Melting Point	253 °C	[4]
pKa (Strongest Acidic)	4.44	
pKa (Strongest Basic)	9.8	
LogP	-1.3	
Water Solubility	Not Available	

## Mechanism of Action

The primary mechanism of action of phenibut, and presumably its methyl ester prodrug, is through its activity as a gamma-aminobutyric acid (GABA) analogue.

- **GABA-B Receptor Agonism:** Phenibut is a full agonist of the GABA-B receptor.[4] The R-enantiomer of phenibut displays a significantly higher affinity for the GABA-B receptor than the S-enantiomer.[5] Activation of these G protein-coupled receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels, leading to neuronal hyperpolarization and inhibitory neurotransmission.
- **Voltage-Dependent Calcium Channel (VDCC) Blockade:** Phenibut also acts as a gabapentinoid, binding to and blocking the  $\alpha 2\delta$  subunit of voltage-dependent calcium channels.[4][5] This action is similar to that of gabapentin and pregabalin and contributes to its analgesic and anxiolytic effects by reducing the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.
- **GABA-A Receptor Activity:** To a lesser extent, phenibut has been reported to have some activity at GABA-A receptors.[6]

The following diagram illustrates the primary signaling pathway associated with GABA-B receptor activation.



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Caption: GABA-B Receptor Signaling Pathway.

## Pharmacokinetics

There is limited published pharmacokinetic data specifically for **methyl 4-amino-3-phenylbutanoate**. It is hypothesized that as a methyl ester, it would be more lipophilic than its parent compound, phenibut, potentially leading to enhanced absorption and greater penetration across the blood-brain barrier. Following administration, it is expected to be hydrolyzed by esterases to form 4-amino-3-phenylbutanoic acid (phenibut).

The pharmacokinetic parameters of phenibut have been studied to some extent:

- Absorption: Phenibut is reported to be well-absorbed after oral administration.[\[4\]](#)
- Distribution: It is widely distributed throughout the body and crosses the blood-brain barrier. [\[4\]](#)
- Metabolism: Phenibut undergoes minimal metabolism in the liver.[\[4\]](#)
- Elimination: The elimination half-life of a 250 mg dose of phenibut is approximately 5.3 hours, and it is primarily excreted unchanged in the urine.[\[4\]](#)[\[7\]](#)

Table 3: Pharmacokinetic Parameters of 4-amino-3-phenylbutanoic Acid (Phenibut)

Parameter	Value	Source
Bioavailability	≥63% (250 mg)	<a href="#">[4]</a>
Elimination Half-life	5.3 hours (250 mg)	<a href="#">[4]</a> <a href="#">[7]</a>
Excretion	~63% unchanged in urine	<a href="#">[4]</a>

## Experimental Protocols

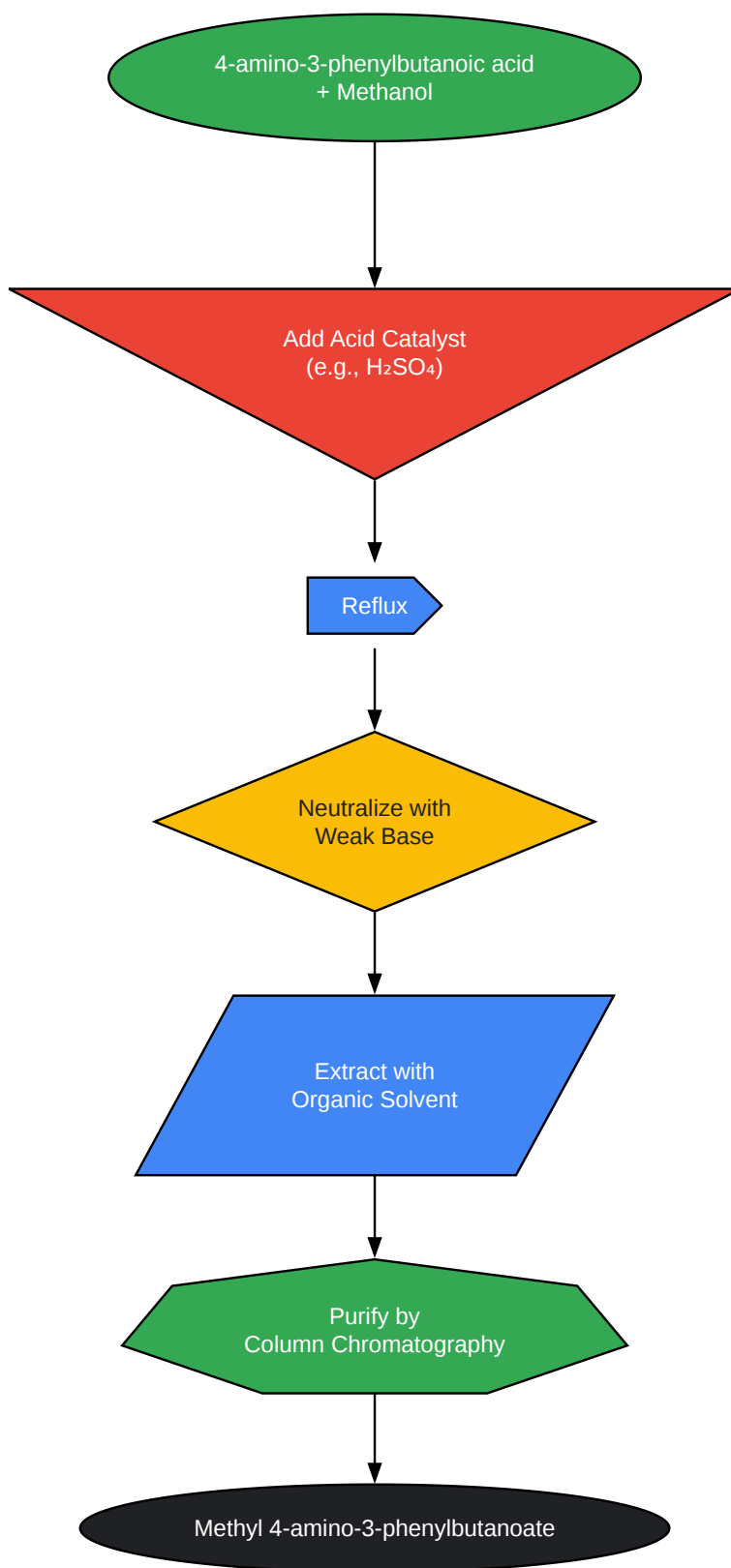
### Synthesis of Methyl 4-amino-3-phenylbutanoate

While a specific, detailed protocol for the synthesis of **methyl 4-amino-3-phenylbutanoate** is not readily available in the reviewed literature, a general approach can be inferred from standard esterification procedures and synthesis methods for related compounds. A common method for synthesizing esters from carboxylic acids is Fischer esterification. A protocol for the synthesis of phenibut menthyl ester has been described and can be adapted.[8]

#### General Fischer Esterification Protocol (Hypothetical for Methyl Ester):

- **Reaction Setup:** In a round-bottom flask, dissolve 4-amino-3-phenylbutanoic acid in an excess of methanol.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
- **Reflux:** Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
- **Extraction:** Extract the methyl ester into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **methyl 4-amino-3-phenylbutanoate**.

The following diagram outlines a potential workflow for the synthesis and purification of **methyl 4-amino-3-phenylbutanoate**.



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Caption: Synthesis Workflow for **Methyl 4-amino-3-phenylbutanoate**.

## In Vitro Receptor Binding Assay (General Protocol)

To determine the binding affinity of **methyl 4-amino-3-phenylbutanoate** and its parent compound to GABA receptors, a competitive radioligand binding assay can be performed.

- **Membrane Preparation:** Prepare cell membranes from a cell line expressing the GABA receptor of interest (e.g., GABA-B).
- **Assay Buffer:** Prepare a suitable assay buffer (e.g., Tris-HCl buffer).
- **Radioligand:** Use a known radiolabeled ligand that binds to the target receptor (e.g., [<sup>3</sup>H]-GABA).
- **Competition Assay:** Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (**methyl 4-amino-3-phenylbutanoate** or phenibut).
- **Incubation:** Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.
- **Separation:** Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- **Scintillation Counting:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). The binding affinity (K<sub>i</sub>) can then be calculated using the Cheng-Prusoff equation.

## Preclinical and Clinical Overview

There is a lack of specific preclinical or clinical studies on **methyl 4-amino-3-phenylbutanoate**. However, the extensive use of its parent compound, phenibut, in some countries provides a basis for its potential therapeutic applications.

Phenibut is used for the treatment of anxiety, fear, insomnia, and asthenia.[9] It is also used to manage alcohol withdrawal syndrome and post-traumatic stress disorder.[9] The cognitive-

enhancing (nootropic) effects of phenibut have been reported to improve memory and attention.[10]

A study on phenibut menthyl ester, another ester of phenibut, demonstrated a significant anticonvulsant effect in a mouse model.[8] This suggests that other esters of phenibut, including the methyl ester, may also possess similar pharmacological activities.

## Conclusion

**Methyl 4-amino-3-phenylbutanoate** is a promising derivative of phenibut that warrants further investigation. Its potential as a prodrug could offer advantages in terms of pharmacokinetics, potentially leading to improved efficacy and a different side-effect profile compared to the parent compound. Future research should focus on the detailed characterization of its physicochemical properties, a thorough evaluation of its pharmacokinetic and pharmacodynamic profiles, and comprehensive preclinical studies to establish its therapeutic potential and safety. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding of this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3057762#methyl-4-amino-3-phenylbutanoate-properties]

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